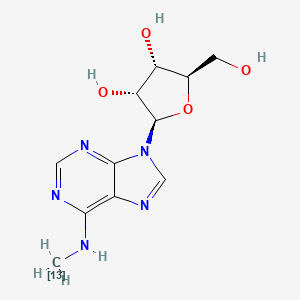

N6-Methyladenosine-13C

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15N5O4 |

|---|---|

Molekulargewicht |

282.26 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1 |

InChI-Schlüssel |

VQAYFKKCNSOZKM-KGEFGKJUSA-N |

Isomerische SMILES |

[13CH3]NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic and Isotopic Labeling Methodologies for N6 Methyladenosine 13c

Chemical Synthesis Routes for N6-Methyladenosine-13C and its Precursors

The chemical synthesis of N6-Methyladenosine-13C (¹³C-m⁶A) is a multi-step process that requires careful control over reaction conditions to achieve the desired isotopic labeling. While several strategies exist for the synthesis of unlabeled N⁶-methyladenosine (m⁶A), the introduction of a ¹³C label necessitates specific precursors and modified protocols.

A common approach for synthesizing m⁶A starts from inosine (B1671953). semanticscholar.orgresearchgate.net This involves the protection of the hydroxyl groups, often through acetylation, followed by chlorination of the purine (B94841) ring to create a 6-chloropurine (B14466) ribonucleoside intermediate. semanticscholar.orgnih.gov This intermediate can then undergo a nucleophilic substitution reaction (S_NAr) with methylamine, where the ¹³C label can be introduced by using ¹³C-methylamine. Subsequent deprotection of the hydroxyl groups yields m⁶A. semanticscholar.orgnih.gov

An alternative route begins with adenosine (B11128). The hydroxyl groups are first protected, typically with silyl (B83357) groups. semanticscholar.orgnih.gov The exocyclic amine is then protected before methylation. However, direct methylation can lead to the formation of the N¹-methyladenosine isomer, which can reduce the yield of the desired N⁶-methyladenosine. semanticscholar.orgnih.gov

For the synthesis of ¹³C-labeled precursors, such as [8-¹³C]-adenosine, a common strategy involves starting with a protected adenosine derivative, like 3',5'-O-TIPDS-adenosine, and introducing the ¹³C label in a multi-step process. mdpi.com De novo synthesis from a labeled nucleobase is another viable, albeit more complex, route. mdpi.com

Protection and Deprotection Strategies in 13C-Labeled N6-Methyladenosine Synthesis

The synthesis of ¹³C-m⁶A relies heavily on the use of protecting groups to shield reactive functional groups, primarily the hydroxyl groups of the ribose sugar and the exocyclic amine, ensuring that reactions occur at the desired positions. nih.govpsu.edu

Hydroxyl Group Protection:

A common strategy for protecting the 2', 3', and 5'-hydroxyl groups of the ribose is through the use of silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). nih.govmdpi.com The 2'-hydroxyl is often protected with a group like TBDMS. psu.edu The 5'-hydroxyl can be selectively protected with a 4,4'-dimethoxytrityl (DMTr) group, which is particularly useful for solid-phase synthesis. nih.gov Acetyl groups can also be used for hydroxyl protection. semanticscholar.orgnih.gov

Deprotection:

The choice of deprotection agent depends on the protecting group used. Silyl groups are typically removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride. nih.govnih.gov Acetyl groups can be cleaved under basic conditions, for example, with ammonia (B1221849) in methanol. semanticscholar.orgnih.gov The DMTr group is acid-labile and can be removed with a mild acid.

Careful selection of orthogonal protecting groups is crucial. Orthogonal protecting groups can be removed under different conditions without affecting each other, allowing for selective deprotection of specific functional groups at different stages of the synthesis.

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl | Fluoride reagents (e.g., TBAF) psu.edunih.gov |

| 4,4'-Dimethoxytrityl (DMTr) | 5'-Hydroxyl | Mild acid nih.gov |

| Acetyl (Ac) | Hydroxyls | Basic conditions (e.g., NH₃/MeOH) semanticscholar.orgnih.gov |

Scale-Up Considerations for Academic Research Requirements of N6-Methyladenosine-13C

Scaling up the synthesis of ¹³C-m⁶A from milligram to gram quantities for academic research presents several challenges. These include the cost and availability of ¹³C-labeled starting materials, the efficiency of each synthetic step, and the purification of the final product.

Reaction conditions that are suitable for small-scale synthesis may need to be optimized for larger scales. This includes managing reaction temperatures, mixing, and the addition of reagents. Purification methods, such as column chromatography, may become more challenging and time-consuming at a larger scale. Recrystallization, if applicable, can be a more efficient purification method for larger quantities. semanticscholar.org

For solid-phase synthesis of RNA oligonucleotides containing ¹³C-m⁶A, the efficiency of the phosphoramidite (B1245037) coupling step is critical. nih.gov Ensuring high coupling efficiency minimizes the formation of deletion sequences and simplifies the purification of the final oligonucleotide.

Enzymatic and Cell-Based Isotopic Enrichment Techniques for N6-Methyladenosine-13C Generation

Metabolic Labeling Strategies Utilizing 13C-Labeled Precursors (e.g., [13C-methyl]-methionine)

Metabolic labeling is a powerful technique for the in vivo generation of ¹³C-m⁶A. This approach involves culturing cells in a medium where a standard metabolite is replaced with its ¹³C-labeled counterpart. For labeling the methyl group of m⁶A, [¹³C-methyl]-methionine is the precursor of choice. nih.govresearchgate.netbiorxiv.org

Inside the cell, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions, including the methylation of adenosine in RNA. researchgate.netwikipedia.org The ¹³C-labeled methyl group from SAM is then transferred to adenosine residues in newly transcribed RNA by m⁶A methyltransferase enzymes (writers), such as the METTL3/METTL14 complex. nih.govwikipedia.orgnih.gov

This method, often referred to as ¹³C-dynamods, allows for the quantification of the turnover and dynamics of RNA modifications. nih.govresearchgate.netbiorxiv.org By isolating total RNA or specific RNA fractions (e.g., poly(A) RNA) at different time points after the introduction of the labeled precursor, the incorporation of the ¹³C label into m⁶A can be tracked using mass spectrometry. nih.govbiorxiv.org This provides insights into the kinetics of m⁶A methylation and demethylation. nih.gov

Metabolic labeling can also be used to produce stable isotope-labeled internal standards (SILIS) for the absolute quantification of m⁶A in biological samples. mdpi.com By growing organisms like E. coli or yeast in a ¹³C-rich medium, fully ¹³C-labeled RNA can be produced. mdpi.com Digestion of this RNA yields ¹³C-m⁶A that can be used as an internal standard in mass spectrometry-based quantification assays. mdpi.com

| Precursor | Labeled Position in m⁶A | Key Enzyme(s) | Application |

| [¹³C-methyl]-methionine | N⁶-methyl group | S-adenosylmethionine synthetase, m⁶A methyltransferases (e.g., METTL3/METTL14) | Quantifying methylation turnover, generating internal standards nih.govresearchgate.netmdpi.com |

| ¹³C-glucose | Ribose and adenine (B156593) base | Pentose phosphate (B84403) pathway, de novo purine synthesis | Generating fully labeled internal standards mdpi.com |

In Vitro Enzymatic Methylation with 13C-Labeled Donors for N6-Methyladenosine Synthesis

In vitro enzymatic methylation offers a highly specific method for the synthesis of ¹³C-m⁶A. This technique utilizes purified m⁶A methyltransferase enzymes and a ¹³C-labeled methyl donor, typically [¹³C-methyl]-S-adenosylmethionine ([¹³C-methyl]-SAM), to methylate a specific RNA substrate.

The process involves incubating the target RNA, which contains the consensus sequence for m⁶A methylation (e.g., GGACU), with the m⁶A methyltransferase complex (e.g., METTL3/METTL14) and [¹³C-methyl]-SAM. wikipedia.org The enzyme specifically transfers the ¹³C-labeled methyl group from SAM to the N⁶ position of the target adenosine residue.

This method is particularly useful for producing site-specifically labeled RNA molecules for structural and functional studies. nih.gov It allows researchers to investigate the impact of a single m⁶A modification on RNA structure, protein binding, and other biological processes. The resulting ¹³C-labeled RNA can be used in various applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Furthermore, in vitro enzymatic methylation can be used to synthesize ¹³C-m⁶A as a standard for analytical purposes. By using adenosine or an adenosine-containing oligonucleotide as a substrate, one can generate ¹³C-m⁶A or a short ¹³C-m⁶A-containing oligonucleotide for use as a reference compound in chromatography and mass spectrometry.

Chromatographic Purification and Physicochemical Characterization Methods for N6-Methyladenosine-13C

The rigorous purification and detailed characterization of isotopically labeled compounds are paramount to ensure their suitability for downstream applications in research. For N6-Methyladenosine-13C, a combination of chromatographic and spectrometric techniques is employed to ascertain both its chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of N6-Methyladenosine-13C

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of N6-Methyladenosine-13C by separating it from any unreacted starting materials, byproducts, or other impurities. openaccessjournals.comwikipedia.org The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. wikipedia.org For the analysis of nucleosides like N6-methyladenosine, reversed-phase HPLC is commonly utilized. oup.commdpi.com

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. openaccessjournals.comwikipedia.org A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of nucleosides with varying polarities. wikipedia.org Detection is commonly performed using a UV-Vis detector, as purine bases have strong absorbance in the ultraviolet spectrum, typically around 254-260 nm. wikipedia.orgoup.com The purity of the N6-Methyladenosine-13C sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. Commercial certificates of analysis for N6-Methyladenosine-13C often report purity levels determined by HPLC, with values as high as 99.9% being documented. medchemexpress.com

Table 1: Illustrative HPLC Conditions for Nucleoside Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | ZORBAX RRHD Eclipse Plus C18 (150 × 2.1 mm, 1.8 µm) | oup.com |

| Mobile Phase | A: Water with 0.1% formic acid B: Methanol with 0.1% formic acid | oup.com |

| Gradient | 5% B for 0.5 min, then 5-15% B over 2 min, then 15-95% B over 4 min | oup.com |

| Flow Rate | 0.23 mL/min | oup.com |

| Detection | UV absorbance | wikipedia.org |

Isotopic Purity and Enrichment Verification of N6-Methyladenosine-13C by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for verifying the successful incorporation of the 13C isotope into the N6-methyladenosine structure and for determining the isotopic enrichment. jove.comspringernature.com This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the precise differentiation between the labeled compound and its unlabeled counterpart. springernature.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful approach that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. springernature.combiorxiv.org After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. oup.com

For N6-Methyladenosine-13C, the mass spectrum will show a peak corresponding to the mass of the 13C-labeled molecule, which will be higher than the mass of the natural (predominantly 12C) N6-Methyladenosine. For example, the mass transition monitored for unlabeled N6-methyladenosine (m6A) is often m/z 282.1 → 150.1, where 282.1 is the mass of the protonated parent molecule and 150.1 is a characteristic fragment ion (the protonated N6-methyladenine base). oup.com The specific mass of the 13C-labeled compound will depend on the number of 13C atoms incorporated. For instance, a molecule with one 13C atom would have a mass of 283.1. medchemexpress.com In metabolic labeling studies, where cells are grown in 13C-rich media, multiple carbon atoms can be replaced, leading to higher mass shifts (e.g., 13C10-labeled adenosine). mdpi.com

Tandem mass spectrometry (MS/MS) further confirms the identity of the compound by fragmenting the parent ion and analyzing the resulting daughter ions. oup.com The fragmentation pattern serves as a structural fingerprint. For N6-methyladenosine, a key fragmentation event is the cleavage of the glycosidic bond, separating the ribose sugar from the N6-methyladenine base. oup.comfrontiersin.org By comparing the observed masses of the parent and fragment ions to their theoretical values, the presence and position of the isotopic label can be unequivocally confirmed. biorxiv.org

Table 2: Mass Spectrometric Data for N6-Methyladenosine and its Isotopologues

| Compound | Parent Ion (m/z) [M+H]⁺ | Characteristic Fragment Ion (m/z) | Reference |

|---|---|---|---|

| N6-Methyladenosine (m6A) | 282.1 | 150.1 (N6-methyladenine base) | oup.com |

| N6-Methyladenosine-13C (single label) | 283.1 | 151.1 (if label is on the base) or 150.1 (if label is on the ribose) | medchemexpress.com |

| [D3]m6A (Deuterium labeled) | 285.1 | 153.0 | frontiersin.org |

| Adenosine (A) | 268.1 | 136.1 (Adenine base) | oup.com |

Sophisticated Analytical Approaches for N6 Methyladenosine 13c Detection and Quantification in Biological Systems

Mass Spectrometry-Based Platforms for N6-Methyladenosine-13C Analysis

Mass spectrometry (MS) has become the gold standard for the analysis of RNA modifications due to its high sensitivity, selectivity, and accuracy. biorxiv.org The use of 13C-labeled internal standards is particularly advantageous in MS-based methods to correct for variations during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Absolute Quantification of N6-Methyladenosine-13C

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the absolute quantification of nucleosides, including N6-methyladenosine, in biological samples. nih.govplos.org This method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. nih.gov

For quantification, a known amount of a stable isotope-labeled internal standard, such as N6-Methyladenosine-13C, is added to the sample. nih.gov This standard co-elutes with the endogenous N6-methyladenosine and is distinguished by its higher mass. nih.gov By comparing the signal intensity of the endogenous analyte to that of the internal standard, a precise and absolute quantification can be achieved. nih.govnih.gov This approach is crucial for understanding the dynamic changes in m6A levels in various biological processes and diseases. nih.gov

A key aspect of LC-MS/MS analysis is the monitoring of specific mass transitions (multiple reaction monitoring, MRM). For N6-methyladenosine, a characteristic transition is from the protonated molecule [M+H]+ to the protonated base. For instance, the transition for unlabeled m6A is often monitored as m/z 282.1 to 150.1. plos.org The corresponding transition for a 13C-labeled standard would be shifted by the number of incorporated 13C atoms.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N6-Methyladenosine | 282.1 | 150.1 |

| N6-Methyladenosine-13C (example with 10 13C atoms) | 292.1 | 160.1 |

This table illustrates the principle of using a stable isotope-labeled internal standard in LC-MS/MS. The exact mass shift of N6-Methyladenosine-13C depends on the number and position of the 13C labels.

Application of N6-Methyladenosine-13C as a Stable Isotope Internal Standard in Quantitative Proteomics and Metabolomics Research

The utility of N6-Methyladenosine-13C extends beyond the direct quantification of m6A. In broader quantitative proteomics and metabolomics studies, stable isotope labeling is a cornerstone for accurate quantification. thno.orgthermofisher.com While not a direct component of proteins, the principles of using stable isotope-labeled standards are universal. In metabolomics, where the aim is to quantify a wide range of small molecules, a suite of 13C-labeled standards, including those for modified nucleosides, is essential for achieving accurate and reproducible results. thermofisher.comrsc.org

The use of biologically generated 13C-labeled internal standards, where organisms are grown in 13C-enriched media, provides a complex mixture of labeled metabolites that can serve as internal standards for a wide range of analytes in a sample. rsc.org This approach helps to correct for matrix effects and variations in instrument response, which are significant challenges in quantitative metabolomics. thermofisher.comrsc.org

High-Resolution Mass Spectrometry for Isotopic Profiling and Metabolite Tracing with N6-Methyladenosine-13C

High-resolution mass spectrometry (HRMS) provides the ability to measure mass-to-charge ratios with very high accuracy, typically to several decimal places. bioanalysis-zone.com This capability is invaluable for isotopic profiling and metabolite tracing studies using N6-Methyladenosine-13C. HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, a feat not possible with lower-resolution instruments. bioanalysis-zone.com

In the context of N6-Methyladenosine-13C, HRMS can be used to:

Confirm the incorporation of 13C atoms: The precise mass measurement allows for the unambiguous identification of the labeled compound.

Trace the metabolic fate of the labeled nucleoside: By following the appearance of the 13C label in other metabolites, researchers can map the metabolic pathways involving N6-methyladenosine.

Perform isotopologue analysis: This involves measuring the relative abundance of different isotopic forms of a molecule, which can provide insights into metabolic fluxes.

A technique called 13C-dynamods utilizes 13C labeling to quantify the turnover of base modifications in newly transcribed RNA. nih.gov This approach involves culturing cells with [13C-methyl]-methionine and analyzing the incorporation of the 13C label into modified ribonucleosides like m6A using LC-MS/MS. nih.gov This allows for the study of methylation dynamics and the origin of modified RNAs. nih.gov

Fragmentation Pattern Analysis of N6-Methyladenosine-13C by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion to generate a characteristic fragmentation pattern, which can be used for structural elucidation and confirmation. acs.org The fragmentation of N6-methyladenosine typically results in the loss of the ribose sugar, producing a protonated N6-methyladenine base as a major fragment ion (m/z 150.1). plos.orgacs.org

When N6-Methyladenosine-13C is subjected to MS/MS, the resulting fragment ions will also be shifted in mass according to the location of the 13C labels. For example, if the 13C atoms are located on the adenine (B156593) base, the fragment ion corresponding to the protonated base will show a mass increase. If the labels are on the ribose, the neutral loss will be of a heavier ribose moiety. This detailed fragmentation analysis provides definitive confirmation of the identity and labeling pattern of the internal standard. nih.govacs.org

Pseudo-MS3 analysis, which involves in-source fragmentation followed by MS/MS, can provide even more detailed structural information by generating intrabase fragment ions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of N6-Methyladenosine-13C

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution.

13C-NMR Chemical Shift Analysis for N6-Methyladenosine-13C Conformation and Environment Probing

13C-NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in The chemical shift of a particular carbon atom is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions. bhu.ac.inagriculturejournals.cz

For N6-Methyladenosine-13C, the 13C chemical shifts can provide valuable insights into:

Conformation: The conformation of the ribose sugar (sugar pucker) and the orientation of the base relative to the sugar (glycosidic bond conformation) can influence the 13C chemical shifts. researchgate.net

Protonation State: Protonation of the nucleobase can cause significant changes in the 13C chemical shifts, allowing for the determination of pKa values and the site of protonation. researchgate.net

Intermolecular Interactions: Binding to proteins or other nucleic acids will alter the local environment of the carbon atoms, leading to changes in their chemical shifts. nih.gov

The general range for 13C chemical shifts in organic molecules is broad, typically from 0 to 220 ppm. bhu.ac.in Aromatic and alkene carbons, such as those in the adenine ring, typically resonate in the range of 110-150 ppm. bhu.ac.in

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| Aliphatic | 10-40 |

| C–O | 50-70 |

| Alkyne | 70-80 |

| Alkene, Aromatic | 110-150 |

| Carbonyl (in acids, esters) | 170-180 |

| Carbonyl (in aldehydes) | 190-200 |

| Carbonyl (in ketones) | 205-220 |

This table provides a general overview of 13C chemical shift ranges for different types of carbon atoms. bhu.ac.in

NMR techniques such as Chemical Exchange Saturation Transfer (CEST) and R1ρ relaxation dispersion can be used to study the kinetics of processes like RNA hybridization and how they are affected by modifications like N6-methyladenosine. nih.govacs.org These methods rely on measuring changes in NMR parameters to probe dynamic events.

Applications of Methyl-TROSY NMR for N6-Methyladenosine-13C in High-Molecular-Weight Nucleic Acid Complexes

Methyl-Transverse Relaxation-Optimized Spectroscopy (TROSY) Nuclear Magnetic Resonance (NMR) has emerged as a pivotal technique for studying the structure and dynamics of large biomolecular complexes. ucl.ac.ukutoronto.ca The incorporation of a 13CH3 methyl group in N6-methyladenosine, within an otherwise deuterated nucleic acid background, significantly enhances spectral quality and sensitivity for high-molecular-weight systems. nih.govpnas.org

This approach leverages the favorable relaxation properties of the 13C-1H spin pair in the methyl group, minimizing line broadening effects that typically plague NMR studies of large molecules. ucl.ac.uk By reducing the transverse relaxation rates, methyl-TROSY allows for the acquisition of high-resolution spectra, even for complexes on the order of megadaltons. utoronto.ca

Detailed Research Findings:

Probing Dynamics in the Nucleosome Core Particle: Researchers have successfully applied methyl-TROSY NMR to study the dynamics of DNA within the 200-kDa nucleosome core particle (NCP). nih.govpnas.org By site-specifically introducing 13C-labeled N6-methyladenosine (referred to as 6mA in the study) into the 153-base pair DNA, they were able to obtain high-quality 13C-1H correlation spectra. nih.govpnas.org

Enhanced Rigidity of Methylated Nucleobases: NMR spin relaxation studies on these labeled NCPs revealed that the methyl groups at the 6mA positions are generally more rigid compared to the methyl probes in the side chains of amino acids like isoleucine, leucine, and valine within the histone proteins. pnas.org This suggests that the DNA methylation imparts a greater degree of structural constraint.

One-Pot Enzymatic Labeling: A key development enabling these studies is a one-pot in vitro reaction that utilizes methyltransferases to specifically introduce 13CH3 groups at the N6 position of adenine in DNA. nih.govpnas.org This biosynthetic strategy allows for the production of NMR-ready quantities of methyl-labeled DNA. nih.govpnas.org

| Feature | Description | Reference |

| Technique | Methyl-Transverse Relaxation-Optimized Spectroscopy (Methyl-TROSY) NMR | ucl.ac.ukutoronto.ca |

| Isotopic Label | 13CH3 group at the N6 position of adenosine (B11128) | nih.govpnas.org |

| System Studied | Nucleosome Core Particle (NCP) | nih.govpnas.org |

| Key Finding | Methyl groups of N6-methyladenosine in DNA are more rigid than protein side-chain methyl groups in the NCP. | pnas.org |

Chemical Exchange Saturation Transfer (CEST) and R1ρ Relaxation Dispersion NMR for N6-Methyladenosine-13C Kinetic Investigations

To understand the kinetic impact of m6A on RNA function, researchers have employed advanced NMR techniques like Chemical Exchange Saturation Transfer (CEST) and R1ρ (rotating-frame) relaxation dispersion. nih.govacs.org These methods are exquisitely sensitive to conformational exchange processes occurring on the microsecond to millisecond timescale. nih.govucl.ac.uk The incorporation of 13C at specific sites within the nucleobase, including the methyl group of m6A, provides the necessary spectroscopic probe for these measurements. nih.govamazonaws.com

CEST experiments allow for the detection of sparsely populated and transiently formed "excited states" in conformational equilibrium with the more stable "ground state". researchgate.net By applying a weak radiofrequency field at the resonance frequency of the excited state, a decrease in the ground state signal can be observed, providing information about the exchange kinetics. researchgate.net R1ρ relaxation dispersion, on the other hand, measures the relaxation rate of nuclear spins in the presence of a spin-locking field, which is sensitive to the exchange rate and populations of the exchanging species. nih.govucl.ac.uk

Detailed Research Findings:

m6A Slows RNA Annealing: A significant finding from these kinetic studies is that a single m6A modification can dramatically slow down the rate of RNA duplex annealing (kon) by approximately 7-fold, while having a minimal impact on the dissociation rate (koff). nih.govacs.org This effect was observed across different RNA sequences and temperatures. nih.govacs.org

Mechanism of Slowed Annealing: The proposed mechanism for this reduced annealing rate involves the rotational dynamics of the N6-methyl group. nih.govacs.org In an unpaired state, the methyl group preferentially adopts a syn conformation. However, for Watson-Crick base pairing to occur, it must rotate to the energetically less favorable anti conformation. This rotational barrier is thought to be the primary reason for the slower annealing kinetics. nih.govacs.org

Probing Hybridization Kinetics: By using 13C-labeled DNA and RNA duplexes, researchers were able to site-specifically measure the hybridization kinetics. nih.gov The analysis of 13C CEST and R1ρ profiles provided quantitative values for the exchange rates (kex), populations of the exchanging states (pB), and chemical shift differences between the states (Δω). nih.gov

| Parameter | Impact of N6-Methyladenosine | Reference |

| Duplex Annealing Rate (kon) | Decreased by ~7-fold | nih.govacs.org |

| Duplex Dissociation Rate (koff) | Minimally impacted (~1-fold change) | nih.govacs.org |

| Proposed Mechanism | Rotational barrier of the N6-methyl group from syn to anti conformation. | nih.govacs.org |

Integration of N6-Methyladenosine-13C Labeling with Sequencing-Based Methodologies

The integration of stable isotope labeling with high-throughput sequencing techniques has opened new avenues for the quantitative and dynamic analysis of the epitranscriptome. The use of N6-Methyladenosine-13C as an internal standard or tracer provides a robust framework for improving the accuracy and scope of m6A profiling.

Quantitative Isotope Tracing in m6A-Seq and MeRIP-Seq Protocols

m6A-Seq and MeRIP-Seq are antibody-based methods widely used for transcriptome-wide mapping of m6A. nih.govnih.gov These techniques involve immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing. nih.govnih.gov While powerful, these methods can be limited by antibody specificity and potential biases in enrichment. nih.gov

The introduction of 13C-labeled m6A through metabolic labeling with [13C-methyl]-methionine allows for quantitative tracing of methylation dynamics. nih.gov By using mass spectrometry to analyze the isotopologue distribution of nucleosides from digested RNA, researchers can determine the turnover rates of m6A in different RNA populations. nih.gov

Detailed Research Findings:

Distinguishing RNA Classes by Turnover: 13C-dynamic modifications (13C-dynamods) studies have shown that polyadenylated RNA (enriched in mRNA) and non-coding RNA (ncRNA, including rRNA and tRNA) exhibit distinct turnover frequencies of modified ribonucleosides, reflecting their different half-lives. nih.gov

Tracing Methylation Turnover: This approach allows for the tracing of the proportion of newly synthesized methylated ribonucleosides and their decay over time. nih.gov For instance, the enrichment of the "heavy" (m+1) isotopologue of m6A indicates the rate of new methylation. nih.gov

Resolving Transcriptional vs. Post-transcriptional Effects: By combining 13C labeling with abundance measurements, it is possible to dissect whether changes in m6A levels are due to altered transcription or post-transcriptional regulation of methylation. nih.gov

| Method | Principle | Application | Reference |

| 13C-dynamods | Metabolic labeling with [13C-methyl]-methionine and LC-MS/MS analysis. | Quantifying the turnover of base modifications in newly transcribed RNA. | nih.gov |

| m6A-Seq / MeRIP-Seq | Immunoprecipitation of m6A-containing RNA followed by sequencing. | Transcriptome-wide mapping of m6A sites. | nih.govnih.gov |

Enzyme-Assisted Deamination Sequencing (e.g., eTAM-seq) Enhanced by N6-Methyladenosine-13C as a Reference

A significant advancement in m6A profiling is the development of enzyme-assisted deamination sequencing methods, such as evolved TadA-assisted N6-methyladenosine sequencing (eTAM-seq). rna-seqblog.comnih.gov This technique utilizes a hyperactive variant of the TadA enzyme (TadA8.20) that efficiently deaminates unmethylated adenosine (A) to inosine (B1671953) (I), which is then read as guanosine (B1672433) (G) during reverse transcription and sequencing. rsc.orgnih.gov Crucially, N6-methyladenosine is resistant to this deamination and is therefore identified as a persistent A signal. nih.govrsc.org

While powerful for achieving single-base resolution and quantification, the accuracy of eTAM-seq can be influenced by RNA secondary structures that may also inhibit deamination. nih.gov The use of a reference transcriptome, potentially generated with the help of 13C-labeled standards, can help to distinguish true m6A sites from these structural artifacts. Although direct use of N6-Methyladenosine-13C as an internal spike-in for eTAM-seq is not a standard part of the published protocol, the principle of using a known standard to calibrate and validate the efficiency of the enzymatic reaction is a logical extension for enhancing the method's accuracy.

Detailed Research Findings:

High-Resolution Mapping: eTAM-seq provides base-resolution mapping of m6A across the transcriptome, a significant improvement over the lower resolution of antibody-based methods. rna-seqblog.comrsc.org

Quantitative Analysis: The method allows for the quantification of methylation stoichiometry at specific sites by measuring the ratio of A to G reads at a given position. nih.gov

Low Input Requirements: eTAM-seq has been shown to be effective with very low amounts of starting material, even down to the level of a few cells, making it suitable for analyzing precious biological samples. rna-seqblog.combiorxiv.org

| Technique | Enzyme | Principle | Advantage | Reference |

| eTAM-seq | TadA8.20 (hyperactive adenosine deaminase) | Selective deamination of unmethylated A to I (read as G), leaving m6A as A. | Single-base resolution, quantitative, low input. | rna-seqblog.comnih.govrsc.org |

Mechanistic Elucidation of N6 Methyladenosine Dynamics Utilizing 13c Labeled Probes in Research Models

Investigating Metabolic Turnover and Homeostasis of N6-Methyladenosine Using ¹³C-Pulse-Chase Experiments

A key method for studying the dynamics of RNA modifications is the use of ¹³C-pulse-chase experiments. nih.govbiorxiv.org This technique involves introducing a ¹³C-labeled precursor molecule to cells for a defined period (the "pulse"), followed by its replacement with an unlabeled version (the "chase"). By monitoring the incorporation and subsequent decay of the ¹³C label in the m6A nucleoside pool over time, researchers can quantify the rates of RNA methylation and demethylation. biorxiv.orgbiorxiv.org A quantitative approach termed ¹³C-dynamods utilizes [¹³C-methyl]-methionine and mass spectrometry to assess the turnover of base modifications in newly transcribed RNA. nih.govbiorxiv.orgresearchgate.net This method effectively distinguishes the dynamics of m6A in different RNA populations, such as short-lived mRNAs versus highly stable non-coding RNAs (ncRNAs) like ribosomal RNA (rRNA). nih.govresearchgate.netresearchgate.net

The workflow for these experiments typically involves culturing cells with the ¹³C-labeled precursor, followed by RNA isolation, enzymatic digestion of the RNA into individual ribonucleosides, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbiorxiv.org The mass spectrometer detects the isotopologues of m6A—the unlabeled (m+0) and the ¹³C-labeled (m+1) versions—allowing for the calculation of methylation turnover rates based on the changing ratio of these forms over the course of the experiment. biorxiv.org

The biosynthesis of m6A involves the enzymatic transfer of a methyl group to an adenosine (B11128) residue within an RNA molecule. The direct donor for this methyl group is S-adenosylmethionine (SAM). nih.govsemanticscholar.org In ¹³C-labeling studies, cells are often cultured in a medium containing [¹³C-methyl]-methionine. nih.govbiorxiv.org This labeled methionine is converted by the cell into ¹³C-labeled SAM.

The ¹³C-labeled methyl group is then transferred by m6A methyltransferase enzymes ("writers") onto adenosine residues in newly synthesized RNA. nih.gov This process occurs downstream of ribonucleotide synthesis, making the rate of ¹³C-m6A incorporation a reliable indicator of RNA methylation activity and turnover. nih.gov By tracing the appearance of ¹³C-m6A in different RNA fractions, such as polyadenylated (polyA+) RNA and various non-coding RNAs, researchers can elucidate the substrate preferences and dynamics of the methylation machinery. nih.gov Studies have demonstrated that SAM becomes almost completely ¹³C-labeled within 30 minutes of introducing the precursor, enabling high temporal resolution in tracking methylation events. nih.govbiorxiv.org This method has been instrumental in confirming that m6A is co-transcriptionally deposited into mRNA. nih.gov

Following the "pulse" phase with a ¹³C-labeled precursor, a "chase" with unlabeled methionine allows for the tracking of the ¹³C-m6A decay. biorxiv.orgbiorxiv.org The rate at which the ¹³C-labeled m6A disappears from the RNA pool reflects the combined effects of RNA degradation and active demethylation by "eraser" enzymes. nih.govbiorxiv.org This kinetic analysis has revealed that m6A turnover is significantly different across various RNA species. nih.gov

For instance, ¹³C-pulse-chase experiments have shown that m6A in mRNA is highly dynamic, with a much faster turnover rate compared to the m6A found in stable rRNAs. biorxiv.org This distinction is crucial because it suggests that the regulation of m6A in mRNA is a labile, post-transcriptional process sensitive to cellular conditions. researchgate.netresearchgate.net Kinetic studies have uncovered distinct turnover rates for different modifications, such as the faster turnover of m6A compared to 7-methylguanosine (B147621) (m7G) in polyA+ RNA, providing evidence for distinct regulatory pathways. nih.gov The decrease in ¹³C-m6A within cellular RNA has been directly associated with an increase in extracellular ¹³C-m6A, confirming that its removal is a result of RNA turnover. biorxiv.org

| RNA Species | Parameter | Value | Research Model | Source |

|---|---|---|---|---|

| mRNA | Half-life | 2.2 hours | Human Cells | biorxiv.org |

| 18S rRNA | Half-life | 5.5 hours | Human Cells | biorxiv.org |

| 28S rRNA | Half-life | 4.9 hours | Human Cells | biorxiv.org |

| polyA+ RNA | Turnover Frequency | 0.242 hr⁻¹ | Mammalian Cells | researchgate.net |

| Large RNA (>200 nt) | Turnover | Uniformly slow | Mammalian Cells | biorxiv.org |

Elucidating the Roles of "Writer," "Eraser," and "Reader" Proteins in N6-Methyladenosine-¹³C Modification and Recognition

The dynamic regulation of m6A modification is orchestrated by three classes of proteins: "writers" (methyltransferases) that install the mark, "erasers" (demethylases) that remove it, and "readers" that bind to m6A and mediate its downstream effects. oup.comresearchgate.netmaxapress.commdpi.com ¹³C-labeling techniques provide a quantitative framework to dissect the specific roles and mechanisms of these protein families.

The "writer" complex, most prominently a heterodimer of METTL3 and METTL14, catalyzes the transfer of a methyl group from SAM to adenosine. nih.govnih.gov By using [¹³C-methyl]-methionine to generate ¹³C-labeled SAM, the kinetics of this process can be precisely measured. The rate of ¹³C-m6A formation in specific RNA transcripts is a direct reflection of the methyltransferase's activity and substrate specificity. acs.org

Kinetic assays can determine key parameters of the enzymatic reaction. For example, pre-incubation experiments with the enzyme METTL16 and its substrates (SAM and U6 snRNA) have been used to determine if the reaction follows a specific substrate-binding order. acs.org Such studies revealed that the rate of methyl transfer was significantly slower when METTL16 was pre-incubated with SAM compared to when it was pre-incubated with the RNA substrate, providing insight into the enzyme's kinetic mechanism. acs.org The use of ¹³C-labeled precursors in combination with knockdown or inhibition of specific methyltransferases allows researchers to confirm their role in m6A deposition on target RNAs. nih.govelifesciences.org

| Protein | Function | Associated Proteins | Source |

|---|---|---|---|

| METTL3 | Catalytic core of the methyltransferase complex. | METTL14, WTAP, VIRMA, HAKAI, ZC3H13 | nih.govnih.govaacrjournals.org |

| METTL14 | Scaffolding protein that recognizes substrate RNA. | METTL3, WTAP | nih.govnih.gov |

| METTL16 | Methyltransferase for specific mRNAs and non-coding RNAs (e.g., U6 snRNA). | - | acs.org |

| WTAP | Guides the complex to target mRNAs in the nucleus. | METTL3, METTL14 | nih.govaacrjournals.org |

The reversibility of m6A is managed by "eraser" enzymes, primarily the demethylases FTO and ALKBH5. nih.govresearchgate.net These enzymes remove the methyl group from m6A through an oxidative demethylation process. nih.govoup.com ALKBH5, for instance, is proposed to oxidize the N6-methyl group, which leads to the formation of an unstable N6-hydroxymethyladenosine intermediate that decomposes to adenosine and formaldehyde. nih.gov

¹³C-tracer studies are invaluable for dissecting these reaction mechanisms. By tracking the fate of the ¹³C-labeled methyl group on m6A, researchers can identify reaction intermediates and final products. The loss of the ¹³C-m6A signal from an RNA substrate when incubated with a demethylase provides direct evidence of its activity. oup.com Furthermore, by analyzing the reaction mixture with mass spectrometry, one could potentially detect the ¹³C-labeled intermediates, such as ¹³C-N6-hydroxymethyladenosine, or the final product, ¹³C-formaldehyde, thereby confirming the proposed chemical pathway. Knockdown of an eraser like ALKBH5 has been shown to increase the m6A levels on target transcripts, which can be quantified using ¹³C-labeling methods. asm.org

| Protein | Mechanism | Key Features | Source |

|---|---|---|---|

| FTO | Stepwise oxidative demethylation via hm6A and f6A intermediates. | First identified m6A demethylase. | aacrjournals.orgresearchgate.net |

| ALKBH5 | Directly reverses m6A to adenosine via oxidative demethylation. | Efficiently catalyzes fragmentation of the hemiaminal intermediate. | aacrjournals.orgnih.gov |

| ALKBH10B | Oxidatively reverses m6A methylation in plants. | Identified as an m6A demethylase in Arabidopsis. | oup.com |

"Reader" proteins are responsible for recognizing the m6A mark and executing its biological function, which can range from altering mRNA stability and translation to influencing splicing. frontiersin.orgspandidos-publications.com A primary family of reader proteins contains the YT521-B homology (YTH) domain, which forms a hydrophobic pocket that directly recognizes and binds the N6-methyl group. spandidos-publications.comnih.gov

Quantitative assays are essential to characterize the binding affinity and specificity of these reader proteins. Methods to identify readers include RNA pull-down assays using synthetic RNA baits that are either methylated (containing m6A) or unmethylated. nih.gov Proteins that preferentially bind to the m6A-containing bait are identified as potential readers. While not explicitly detailed in the provided sources, a ¹³C-labeled m6A probe could be used in such an assay, with subsequent identification and quantification of bound proteins via mass spectrometry.

| Protein Family/Protein | Function | Binding Mechanism | Source |

|---|---|---|---|

| YTHDF1 | Promotes translation of target mRNAs. | Directly binds m6A via YTH domain. | nih.govspandidos-publications.com |

| YTHDF2 | Promotes degradation of target mRNAs. | Directly binds m6A via YTH domain. | nih.govasm.org |

| YTHDF3 | Works with YTHDF1 to promote translation. | Directly binds m6A via YTH domain. | spandidos-publications.com |

| YTHDC1 | Regulates splicing and nuclear export of m6A-RNA. | Directly binds m6A via YTH domain. | spandidos-publications.com |

| HNRNPs (e.g., HNRNPA2B1) | Affects alternative splicing and miRNA processing. | Binds directly or recognizes m6A-induced structural changes. | frontiersin.org |

Analysis of N6-Methyladenosine-13C Impact on RNA Structure and Conformational Dynamics through Spectroscopic Methods

The introduction of N6-methyladenosine (m6A), particularly its stable isotope-labeled form N6-Methyladenosine-13C, into RNA sequences provides a powerful probe for investigating the nuanced effects of this common epitranscriptomic modification on RNA structure and dynamics. Spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) at the forefront, are pivotal in elucidating these impacts at an atomic level. nih.govau.dk The use of 13C labeling in the methyl group of m6A enhances NMR sensitivity and allows for sophisticated experiments, such as R1ρ relaxation dispersion and chemical exchange saturation transfer (CEST), to be performed. nih.govbiorxiv.orgacs.org These methods are non-invasive and enable the site-specific measurement of kinetic and structural perturbations without the need for potentially disruptive reporter labels. nih.gov

A central finding from these spectroscopic studies is that the N6-methyl group of adenosine is not static but exists in a dynamic equilibrium between two primary conformations: syn and anti. acs.orgnih.govnih.gov In single-stranded RNA, the syn conformation, where the methyl group is positioned over the imidazole (B134444) ring, is energetically preferred. acs.orgnih.gov However, for the formation of a canonical Watson-Crick base pair with uridine, the methylamino group must rotate into the higher-energy anti conformation to avoid steric clashes and allow for proper hydrogen bonding. acs.orgnih.gov This required conformational switch is a fundamental driver of the observed changes in RNA thermodynamics, structure, and hybridization kinetics. nih.govacs.org Spectroscopic analyses, including 2D NMR, have been instrumental in directly observing the structural consequences of this switch, revealing that in a duplex context, the m6A methyl group is positioned in the major groove. acs.orgnih.gov Furthermore, circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy have also been employed to assess global structural changes and base-stacking alterations in RNA upon m6A modification. mdpi.com

Investigating Base Pairing and Stacking Interactions in N6-Methyladenosine-13C Containing Nucleic Acids

The presence of an N6-methyl group directly influences the stability of RNA duplexes by altering both base pairing and base stacking interactions. Thermodynamic measurements consistently show that a single m6A modification within an RNA duplex is destabilizing compared to its unmodified adenosine counterpart. acs.orgnih.govresearchgate.net This destabilization, quantified as a loss in Gibbs free energy (ΔG°), typically ranges from 0.5 to 1.7 kcal/mol for an m6A-U pair relative to a standard A-U pair. acs.orgnih.govplos.org The primary source of this destabilization is the energetic cost associated with forcing the N6-methylamino group from its favored syn conformation in the unpaired state to the sterically less favorable anti conformation required for Watson-Crick hydrogen bonding within the duplex. acs.orgnih.govnih.gov

In stark contrast to its effect within a double helix, m6A can be a stabilizing force in single-stranded regions. acs.orgnih.gov When not constrained by base pairing, the methyl group enhances stacking interactions with adjacent bases. acs.orgnih.gov Studies on RNA duplexes with m6A as a 3'-terminal unpaired nucleotide (a "dangling end") have shown that this modification can increase duplex stability, a behavior attributed to these improved stacking forces. oup.com

| RNA Sequence Context | Modification Position | Experimental Method | Thermodynamic Change (ΔΔG°37 in kcal/mol)a | Reference |

|---|---|---|---|---|

| GG(m6A)CU | Internal | UV Thermal Denaturation | +0.5 to +1.7 | acs.orgnih.gov |

| Generic Duplex | Internal | Optical Melting | +0.5 to +1.7 | plos.org |

| UAC(m6A)UGU | Internal | UV Thermal Denaturation | +2.06 | oup.com |

| Duplex with 5' Bulge | Adjacent to Bulge | NMR Spectroscopy | ~ -1.0 | duke.edu |

| (UACAUGUm6A)2 | 3'-Dangling End | UV Thermal Denaturation | Stabilizing Effect | oup.com |

Study of RNA Hybridization Kinetics and Annealing Processes Modulated by N6-Methyladenosine-13C

Beyond thermodynamics, N6-methyladenosine significantly reshapes the kinetic landscape of RNA-RNA interactions. The use of 13C-labeled m6A in conjunction with NMR-based techniques like relaxation dispersion has enabled precise, site-specific measurements of the rates of RNA duplex formation (annealing) and dissociation (melting). nih.govacs.orgnih.gov These studies have produced a striking and robust finding: m6A dramatically slows the rate of duplex annealing (k_on) while having a minimal effect on the dissociation rate (k_off). nih.govacs.orgnih.gov

Because the dissociation process begins from the stable, duplex state where m6A is already in the required anti conformation, the modification does not impose a similar kinetic barrier on the melting process. biorxiv.orgbiorxiv.org This differential impact on association and dissociation rates distinguishes m6A from a simple base pair mismatch, which typically increases the dissociation rate substantially while also slowing annealing. biorxiv.org A quantitative kinetic model has been developed which successfully predicts how the interplay between the syn and anti isomers, with their differing conformational preferences in single- and double-stranded states, reshapes RNA hybridization kinetics. biorxiv.orgnih.gov

| RNA System | Experimental Method | Effect on Annealing Rate (kon) | Effect on Dissociation Rate (koff) | Reference |

|---|---|---|---|---|

| Two RNA duplexes with different sequences | NMR R1ρ Relaxation Dispersion & CEST | ~7-fold decrease | ~1-fold change (minimal impact) | nih.govacs.org |

| dsGGACUm6A RNA | NMR Relaxation Dispersion | ~5-10-fold decrease | Little effect | biorxiv.org |

Diverse Research Applications of N6 Methyladenosine 13c in Biological Sciences

N6-Methyladenosine-13C in Quantitative Studies of RNA Epigenetics and Gene Expression Regulation

Stable isotope labeling with 13C is a cornerstone for quantitative analysis in proteomics and metabolomics, and its application has been extended to the field of epitranscriptomics. By introducing a 13C source, researchers can trace the metabolic pathways that lead to RNA modification and quantify the dynamics of these marks in response to various stimuli.

The stability and turnover rate of mRNA are critical factors in determining protein expression levels. The m6A modification is known to influence mRNA stability, often by recruiting reader proteins that can either promote or inhibit decay. nih.gov Quantifying these dynamics has been advanced by pulse-labeling techniques using 13C-labeled precursors.

A notable method, known as 13C-dynamods, utilizes [13C-methyl]-methionine as a metabolic label. nih.gov Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions, including the formation of m6A by methyltransferase enzymes. nih.gov In this experimental setup, cells are cultured for a short period (a "pulse") in a medium containing [13C-methyl]-methionine. The 13C-labeled methyl group is then transferred to adenosine (B11128) residues in newly transcribed RNA.

By isolating RNA at various time points, digesting it into individual nucleosides, and analyzing the samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can precisely quantify the ratio of newly synthesized, heavy N6-methyladenosine-13C (m+1 isotopologue) to pre-existing, light N6-methyladenosine (m+0). nih.gov This ratio increases over time, and the rate of increase reflects the turnover kinetics of the m6A modification on a specific RNA population, such as poly(A)-purified mRNA. nih.gov This approach has revealed distinct turnover kinetics for different RNA modifications, highlighting the dynamic nature of the epitranscriptome. nih.gov

| RNA Modification | Target RNA Population | Estimated Half-life (Hours) | Kinetic Profile |

|---|---|---|---|

| N6-methyladenosine (m6A) | mRNA | 3-5 | Fast |

| 7-methylguanosine (B147621) (m7G) | mRNA | 6-8 | Slower than m6A |

| N6,N6-dimethyladenosine (m62A) | Small ncRNAs | >12 | Slow |

The m6A modification is not exclusive to mRNA and has been identified in various non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs), where it influences their processing and function. researchgate.net Investigating the dynamics of m6A in these molecules is crucial for understanding their regulatory roles.

The same 13C-labeling strategies used for mRNA can be applied to study ncRNAs. nih.gov By isolating different RNA fractions—for example, separating poly(A)-tailed mRNAs from non-polyadenylated ncRNAs or specifically purifying circRNAs—researchers can independently measure the turnover of m6A in each class. nih.gov Comparing the incorporation kinetics of the 13C label into m6A across these different RNA types allows for the resolution of their distinct metabolic properties. nih.gov For instance, studies have shown that m6A exhibits different turnover rates in small RNAs compared to ribosomal RNAs, suggesting distinct regulatory machinery and functional consequences for the modification in different contexts. nih.gov This turnover-based approach helps to resolve the origin of modified nucleosides found in total RNA digests and uncover the dynamics of modifications within specific ncRNA classes. nih.gov

Application of N6-Methyladenosine-13C in Nucleic Acid-Protein Interaction Studies

The biological functions of m6A are mediated by proteins known as "readers," which selectively recognize the methylated adenosine and subsequently influence the fate of the RNA molecule. nih.gov Studying these interactions is key to deciphering the m6A pathway. N6-Methyladenosine-13C serves as a valuable tool in the structural and quantitative analysis of these crucial RNA-protein interactions.

Determining the high-resolution structure of an RNA-protein complex is essential for understanding the molecular basis of their interaction. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, but its application can be limited by resonance overlap, especially in RNA molecules. nih.gov

The chemical synthesis of RNA oligonucleotides containing site-specifically incorporated 13C-labeled ribonucleosides, including N6-methyladenosine-13C, can overcome these limitations. nih.gov These selectively labeled RNA sequences can be used as bait to form complexes with reader proteins or other RNA-binding proteins (RBPs). The 13C label facilitates RNA resonance assignments and allows for the confident identification of intermolecular Nuclear Overhauser Effects (NOEs)—which are crucial for defining the points of contact between the RNA and the protein—ultimately improving the precision and accuracy of the resulting 3D structure. nih.gov

Mass spectrometry (MS) complements NMR by providing information on the composition and stoichiometry of the complex. biorxiv.org When combined with techniques like cross-linking, MS can identify the specific amino acid and nucleotide residues at the interaction interface. The mass shift introduced by the 13C label in the RNA component can aid in the unambiguous identification of RNA-containing fragments in the mass spectrum.

A central question in the m6A field is quantifying the binding specificity of reader proteins for m6A-containing RNA versus their unmethylated counterparts. Isotopic labeling provides a robust framework for such quantitative assessments.

One powerful approach combines RNA pull-down assays with quantitative proteomics. In this method, a synthetic RNA bait containing either standard N6-methyladenosine or N6-Methyladenosine-13C is immobilized on beads and incubated with cell lysate. nih.gov The proteins that bind to the RNA are then identified and quantified using mass spectrometry. To achieve precise quantification, techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) can be employed. chempep.comwikipedia.orgsigmaaldrich.com In a SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (e.g., 13C, 15N-labeled) amino acids. chempep.com The lysate from the "heavy" population could be incubated with the m6A-containing bait, while the "light" lysate is incubated with an unmethylated control RNA. The samples are then mixed, and the bound proteins are analyzed by MS. The ratio of heavy to light peptides for each identified protein provides a direct and accurate measure of its preferential binding to the m6A-modified RNA. nih.govoup.com

This quantitative approach allows for the high-throughput screening of potential m6A reader proteins and the precise characterization of their binding specificity, distinguishing true readers from non-specific RNA binders. nih.gov

| Protein ID | Protein Name | Heavy/Light Ratio (m6A-RNA / Control-RNA) | Interpretation |

|---|---|---|---|

| P61981 | YTHDF1 | 10.5 | Strong preferential binding to m6A-RNA |

| Q9Y5A9 | YTHDF2 | 12.2 | Strong preferential binding to m6A-RNA |

| P08107 | HNRNPA1 | 1.1 | Non-specific RNA binding |

| Q9H0E2 | ALKBH5 | 4.8 | Moderate preferential binding to m6A-RNA |

N6-Methyladenosine-13C in Metabolic Reprogramming Research and Pathways

Metabolic reprogramming is a hallmark of many diseases, including cancer, where cells alter their metabolic pathways to support rapid growth and proliferation. chempep.com There is growing evidence that m6A methylation plays a significant role in this process by regulating the expression of key metabolic enzymes. wikipedia.org

The use of 13C-labeled metabolic precursors provides a direct method to trace the flow of metabolites into the epitranscriptome, linking cellular metabolic state to gene regulation. As previously mentioned, [13C-methyl]-methionine can be used to monitor the dynamics of m6A deposition. nih.gov This technique is particularly powerful for studying metabolic reprogramming because the availability of the methyl donor, SAM, is intimately linked to the status of central metabolic pathways, including the folate and methionine cycles.

By exposing cells to different metabolic conditions (e.g., glucose deprivation, hypoxia) and simultaneously performing a 13C pulse-labeling experiment, researchers can determine how metabolic stress impacts the turnover and abundance of m6A on mRNAs that code for metabolic enzymes. nih.gov This approach can reveal, for example, whether changes in nutrient availability lead to altered methylation dynamics on transcripts for glycolytic enzymes or proteins involved in the TCA cycle. biorxiv.org Such studies provide a dynamic view of how the epitranscriptome responds to and participates in metabolic reprogramming, offering insights into disease mechanisms and potential therapeutic targets. nih.gov

Tracing N6-Methyladenosine-13C Metabolic Flux in Cellular Systems

The advent of stable isotope labeling techniques, utilizing compounds such as N6-Methyladenosine-13C, has revolutionized the study of RNA epigenetics, enabling precise tracking of the metabolic flux and turnover of N6-methyladenosine (m6A) within cellular systems. By introducing a 13C-labeled methyl group, researchers can distinguish newly synthesized m6A from the pre-existing pool, offering a dynamic view of its metabolic pathways.

A prominent method in this domain is the 13C-dynamods approach, which involves culturing cells with [13C-methyl]-methionine. nih.gov This labeled methionine serves as a precursor for S-adenosylmethionine (SAM), the universal methyl donor for m6A formation. As newly transcribed RNA is methylated, it incorporates the 13C-labeled methyl group onto adenosine residues. Through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the isotopologues of m6A can be detected and quantified, allowing for the calculation of methylation turnover rates. nih.gov

This turnover-based approach has proven effective in differentiating m6A dynamics between different classes of RNA, such as messenger RNA (mRNA) and non-coding RNA (ncRNA). frontiersin.org For instance, studies have shown that m6A in polyadenylated (polyA+) RNA, which is predominantly mRNA, exhibits a much faster turnover rate compared to m6A in ncRNA. frontiersin.org This suggests that the free ribonucleosides found in metabolic extracts are mainly derived from the degradation of mRNA, providing a window into mRNA-specific methylation dynamics. frontiersin.org

By tracing the incorporation and decay of the 13C label over time, researchers can gain quantitative insights into the rates of both m6A deposition by "writer" enzymes and its removal by "erasers." nih.gov This methodology is crucial for understanding how the cellular m6A landscape is established and maintained, and how it is remodeled in response to various physiological and pathological stimuli. The ability to quantify these metabolic fluxes provides a deeper understanding of the regulation of gene expression at the post-transcriptional level.

| RNA Type | Observed m6A Turnover Rate | Primary Source of Free Ribonucleosides | Key Implication |

|---|---|---|---|

| polyA+ RNA (mRNA) | Fast | Endogenous degradation of mRNAs | Enables specific analysis of mRNA methylation dynamics. frontiersin.org |

| ncRNA | Slow | Less contribution to the free ribonucleoside pool | Highlights distinct regulatory mechanisms for different RNA classes. frontiersin.org |

Interrogating N6-Methyladenosine Dynamics in Response to Cellular Stress Conditions

The dynamic nature of m6A modification is particularly evident under conditions of cellular stress, where it plays a critical role in orchestrating the cellular response. The use of stable isotope tracers like N6-Methyladenosine-13C, in conjunction with methods such as 13C-dynamods, allows for the precise measurement of changes in m6A turnover and abundance during various stress responses, providing insights into post-transcriptional gene regulation under non-stationary conditions. nih.gov

Heat Shock Response:

During heat shock, there is a preferential deposition of m6A in the 5' untranslated region (5'UTR) of newly transcribed mRNAs. nih.govannualreviews.org This dynamic shift in methylation is facilitated by the stress-induced nuclear localization of the m6A "reader" protein YTHDF2. nih.gov In the nucleus, YTHDF2 protects the 5'UTR m6A marks on stress-induced transcripts from being removed by the "eraser" enzyme FTO. nih.govannualreviews.org This increased 5'UTR methylation promotes cap-independent translation initiation, allowing for the selective translation of crucial stress-response proteins, such as Hsp70, when global cap-dependent translation is inhibited. nih.govannualreviews.org

Oxidative Stress:

Under oxidative stress, m6A modification has been shown to facilitate the triaging of mRNAs to stress granules (SGs), which are cytoplasmic aggregates of untranslated mRNAs and RNA-binding proteins that form in response to stress. nih.gov This process is regulated by YTHDF reader proteins and represents a mechanism for protecting and sorting specific transcripts during the stress response. nih.gov Furthermore, unscheduled m6A deposition on RNA, potentially mediated by the incorporation of m6ATP, has been linked to cellular oxidative stress, suggesting an alternative pathway for altering the epitranscriptome under these conditions. nih.gov

Amino Acid Starvation:

In response to amino acid starvation, m6A modification plays a role in the integrated stress response (ISR). nih.gov The reinitiation of translation of key stress-related transcription factors, such as ATF4, is regulated by dynamic m6A methylation in the 5'UTR. nih.gov This methylation controls ribosome scanning and the selection of alternative start codons, thereby fine-tuning the cellular response to nutrient deprivation. nih.gov

| Stress Condition | Key Change in m6A Landscape | Primary Molecular Mechanism | Functional Consequence |

|---|---|---|---|

| Heat Shock | Increased m6A in 5'UTR of new mRNAs nih.govannualreviews.org | Nuclear localization of YTHDF2 protects m6A from FTO demethylation. nih.gov | Promotes cap-independent translation of stress-response proteins. nih.govannualreviews.org |

| Oxidative Stress | Additional m6A modification in the 5'UTR nih.gov | Facilitates mRNA movement to stress granules via YTHDF proteins. nih.gov | Regulation of mRNA fate and protection during stress. nih.gov |

| Amino Acid Starvation | Dynamic methylation in the 5'UTR nih.gov | Controls ribosome scanning and alternative start codon selection. nih.gov | Regulates translation of key stress-response transcription factors like ATF4. nih.gov |

Investigating N6-Methyladenosine-13C in Viral RNA Modification and Host-Pathogen Interactions

The epitranscriptomic modification N6-methyladenosine (m6A) is not only a critical regulator of cellular gene expression but also plays a pivotal role in the life cycles of numerous viruses and the intricate interplay between viruses and their hosts. frontiersin.org The application of stable isotope labeling with N6-Methyladenosine-13C offers a powerful, though still emerging, approach to dissect the dynamic nature of viral and host RNA methylation during infection.

Viral RNAs, from both RNA and DNA viruses, are subject to m6A modification by the host cell's methylation machinery. frontiersin.orgnih.gov These modifications can have profound effects on various stages of the viral life cycle, including viral gene expression, replication, and the assembly of new virions. frontiersin.org For example, in the case of HIV-1, viral infection leads to a significant increase in m6A levels in both host and viral mRNAs. nih.gov Specific m6A peaks have been identified within HIV-1 mRNA, and manipulating the levels of m6A writers and erasers has been shown to either decrease or increase viral replication, respectively. nih.gov

Furthermore, m6A modification of viral RNA can serve as a mechanism for immune evasion. By mimicking cellular RNA through m6A methylation, viruses can avoid detection by innate immune sensors like RIG-I. elsevierpure.com An m6A-deficient viral RNA is more likely to be recognized by RIG-I, leading to an enhanced type I interferon response and attenuation of the virus. elsevierpure.com This highlights a critical aspect of host-pathogen interactions where the host's RNA modification machinery is co-opted by the virus for its own benefit.

The host's epitranscriptome is also significantly altered upon viral infection. frontiersin.org Viruses can induce changes in the methylation status of host cell transcripts, often targeting genes involved in the immune response and other cellular pathways that can either support or inhibit viral replication. nih.gov For instance, infection can lead to the unique methylation of a set of human gene transcripts that are enriched for functions in viral gene expression. nih.gov

Tracing the flux of N6-Methyladenosine-13C into viral and host transcripts during the course of an infection would provide unprecedented temporal resolution of these dynamic processes. Such studies could precisely quantify the rates of methylation and demethylation on specific viral and host RNAs, revealing critical time points and regulatory hubs in the host-pathogen interaction. This approach would allow researchers to distinguish between pre-existing and newly synthesized m6A marks, offering a clearer picture of how the epitranscriptomic landscape is remodeled in real-time during infection and the subsequent host response.

| Virus/Context | Effect of m6A on Viral RNA | Effect on Host Response | Potential Application of 13C Labeling |

|---|---|---|---|

| HIV-1 | Enhances viral replication; m6A in RRE increases Rev protein binding. nih.govnih.gov | Induces m6A in host transcripts related to viral gene expression. nih.gov | Quantify the rate of m6A turnover on viral and host transcripts post-infection. |

| Human Metapneumovirus (HMPV) | Promotes viral replication and gene expression. elsevierpure.com | m6A modification allows viral RNA to escape recognition by RIG-I, dampening the interferon response. elsevierpure.com | Trace the source of methyl groups for viral RNA methylation. |

| Flaviviridae (e.g., ZIKV, HCV) | Negatively regulates viral infection. frontiersin.org | Host YTHDF proteins bind to m6A-modified viral RNA, inhibiting infection. frontiersin.org | Determine the dynamics of m6A removal from viral RNA by host "erasers". |

| General Viral Infection | Can either promote or suppress replication depending on the virus. nih.gov | Alters the host m6A epitranscriptome to create a favorable environment for the virus. nih.gov | Map the temporal dynamics of host and viral epitranscriptome remodeling. |

Computational and Bioinformatic Integration in N6 Methyladenosine 13c Research

Development of Algorithms for High-Throughput N6-Methyladenosine-13C Mass Spectrometry Data Analysis

The use of stable isotope labeling, such as with ¹³C-methyl-methionine, followed by mass spectrometry (MS), is a powerful technique for tracing the turnover and dynamics of RNA modifications. nih.govsemanticscholar.org This approach, termed ¹³C-dynamods, allows for the quantification of newly synthesized modified ribonucleosides, including N6-methyladenosine. nih.gov The analysis of the resulting high-throughput data necessitates specialized algorithms to distinguish and quantify the isotopologues of N6-methyladenosine.

The core of the data analysis involves monitoring the mass shift resulting from the incorporation of the ¹³C isotope. nih.gov For N6-methyladenosine, the mass spectrometer tracks both the unlabeled (m+0) and the ¹³C-labeled (m+1) isotopologues. nih.gov Computational platforms are essential for processing the raw MS data, which includes tasks such as peak identification, chromatographic alignment, and quantification of the relative abundance of the labeled and unlabeled forms. frontiersin.org While specific, named algorithms solely for N6-Methyladenosine-¹³C are not yet prominent in the literature, the analytical workflow relies on software capable of handling stable isotope labeling data to determine methylation turnover rates and dynamics under various cellular conditions. nih.govsemanticscholar.org

Table 1: Key Computational Steps in ¹³C-labeled RNA Modification Analysis

| Computational Step | Description | Relevance to N6-Methyladenosine-¹³C |

| Peak Detection & Integration | Identifies and quantifies the signal intensity of ions corresponding to specific mass-to-charge ratios. | Crucial for measuring the abundance of both unlabeled and ¹³C-labeled N6-methyladenosine. |

| Isotopologue Analysis | Differentiates and quantifies the relative proportions of different isotopic forms of a molecule. | Core of the analysis to determine the rate of new methylation by tracking the incorporation of ¹³C. nih.gov |

| Chromatographic Alignment | Corrects for variations in retention time across different samples to ensure accurate comparison. | Ensures that the same molecule is being compared across different experimental conditions. |

| Statistical Analysis | Applies statistical models to identify significant changes in methylation levels or turnover rates. | Essential for drawing biological conclusions from the quantitative mass spectrometry data. |

Bioinformatic Tools for Predicting and Analyzing N6-Methyladenosine-13C Sites and Their Functional Implications

A significant effort in the field of epitranscriptomics has been dedicated to the development of bioinformatic tools for the prediction of m6A sites from RNA sequence data. tandfonline.com Given that experimental identification of m6A sites can be costly and challenging, in silico prediction methods have become an important alternative. tandfonline.comnii.ac.jp These tools typically use machine learning algorithms, such as support vector machines and random forests, trained on experimentally validated m6A sites. nih.govnii.ac.jp

Predictors like SRAMP, M6AMRFS, and 6mA-Finder utilize sequence- and, in some cases, structure-based features to identify the consensus motifs (e.g., RRACH) and other local characteristics that are predictive of m6A modification. nii.ac.jpoup.com While these tools are not designed to analyze ¹³C-labeled data directly, they are crucial for identifying potential m6A sites that can then be investigated experimentally using techniques like ¹³C-labeling and mass spectrometry.

Furthermore, comprehensive databases such as m6A-Atlas have been developed to collect and curate m6A sites identified across different species and cell types from high-throughput sequencing experiments. oup.com These resources are invaluable for analyzing the distribution and potential functional roles of m6A. The functional implications of m6A are vast, affecting mRNA splicing, nuclear export, stability, and translation, thereby playing a role in numerous biological processes and diseases. nih.govnih.gov

Table 2: Selected Bioinformatic Tools for m6A Site Prediction

| Tool Name | Approach | Key Features |

| M6AMRFS | Machine learning (XGBoost) with sequence-based features. nii.ac.jp | Robust prediction for multiple species. nii.ac.jp |

| 6mA-Finder | Utilizes various feature encoding methods and classification algorithms. oup.com | Web-based tool for predicting DNA N6-methyladenine sites, with applicability to RNA. oup.com |

| SRAMP | Random forest-based model incorporating positional binary encoding and k-mer frequency. | Species-specific prediction models. |

| WHISTLE | Deep learning-based approach. tandfonline.com | Predicts m6A sites based on deep learning models. tandfonline.com |

Challenges and Prospective Directions in N6 Methyladenosine 13c Research

Advancements in High-Resolution and High-Sensitivity Detection of N6-Methyladenosine-13C in Low-Input Samples

A major hurdle in m6A research is the ability to detect and quantify this modification with high resolution and sensitivity, especially in low-input samples such as those from rare cell populations or clinical specimens. nih.gov Traditional methods often require substantial amounts of RNA, limiting their applicability. nih.govnih.gov Recent advancements in detection technologies are beginning to address these limitations.

One promising approach is the development of antibody-free methods. For instance, evolved TadA-assisted N6-methyladenosine sequencing (eTAM-seq) and its next-generation version, eTAM-seq-v2, enable the quantification of m6A at single-nucleotide resolution from as little as 10 ng of total RNA, which is equivalent to about 500 cells. biorxiv.orgbiorxiv.orgresearchgate.net These methods rely on an evolved adenosine (B11128) deaminase that can distinguish m6A from unmodified adenosine, preserving the integrity of the RNA sample. biorxiv.orgbiorxiv.org Another innovative technique, DART-seq (deamination-adjacent RNA-targeting sequencing), utilizes a fusion protein composed of an m6A-binding YTH domain and a cytidine (B196190) deaminase to induce C-to-U mutations near m6A sites, allowing for their identification with high sensitivity. nih.govfrontiersin.org The in vitro version of DART-seq has shown the potential to map m6A from nanogram amounts of total RNA. nih.gov

Stable isotope labeling with [13C-methyl]-methionine, a precursor for the methyl group of m6A, coupled with mass spectrometry (MS), offers a powerful strategy to trace the metabolic turnover and dynamics of RNA modifications. nih.gov This method, termed 13C-dynamods, allows for the quantification of newly synthesized methylated ribonucleosides and their decay over time. nih.gov While tandem mass spectrometry (MS/MS) is a precise tool for assessing modified ribonucleosides, its application to low-abundance modifications in non-ribosomal RNAs can be unreliable. nih.gov The 13C labeling approach helps to overcome this by providing a dynamic view of methylation, aiding in the differentiation of mRNA modifications from those in more abundant non-coding RNAs. nih.gov

Future advancements will likely focus on refining these techniques to further enhance their sensitivity and resolution, enabling the study of m6A dynamics in single cells. The integration of microfluidics and nanotechnology could lead to the development of novel platforms for the high-throughput analysis of N6-Methyladenosine-13C in minute biological samples.

| Detection Method | Principle | Key Advantages | Reported Low-Input Requirement | Relevant Isotope Application |

|---|---|---|---|---|

| eTAM-seq/eTAM-seq-v2 | Enzyme-assisted (evolved TadA) global adenosine deamination to distinguish m6A. biorxiv.orgbiorxiv.org | Antibody-free, single-nucleotide resolution, preserves RNA integrity. biorxiv.orgbiorxiv.org | As low as 10 ng of total RNA (~500 cells). biorxiv.orgbiorxiv.org | While not directly using 13C, it provides a high-resolution map to which isotope tracing data can be integrated. |

| DART-seq | APOBEC1 cytidine deaminase fused to an m6A-binding YTH domain induces C-to-U mutations near m6A sites. nih.govfrontiersin.org | High sensitivity, single-nucleotide resolution. nih.govfrontiersin.org | Nanogram amounts of total RNA for in vitro DART-seq. nih.gov | Can be combined with 13C labeling to study the dynamics of newly synthesized m6A sites. |

| 13C-dynamods (LC-MS/MS) | Metabolic labeling with [13C-methyl]-methionine to trace the turnover of RNA modifications. nih.gov | Quantifies methylation dynamics and turnover, helps distinguish between RNA species. nih.gov | Dependent on MS sensitivity, but the dynamic approach improves reliability for low-abundance modifications. nih.gov | Directly utilizes 13C labeling to measure the dynamics of N6-methyladenosine. nih.gov |

Development of Novel Synthetic Routes for Site-Specific and Isotope-Diverse N6-Methyladenosine Probes

The ability to introduce N6-Methyladenosine-13C at specific sites within an RNA molecule is crucial for a detailed mechanistic understanding of its function. This requires the development of robust and versatile synthetic routes for site-specific and isotope-diverse N6-methyladenosine probes. Current methods for preparing isotope-labeled RNA often rely on enzymatic or chemical synthesis. nih.govmdpi.com